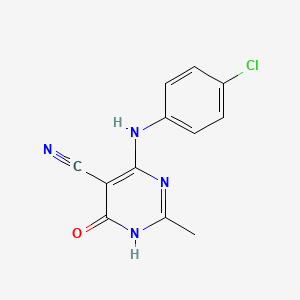![molecular formula C25H16N4O B13377291 1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one](/img/structure/B13377291.png)
1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its fused ring structure, which includes pyrazole and naphthyridine moieties. The unique structural features of this compound make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
The synthesis of 1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one typically involves multi-step reactions that include the formation of intermediate compounds. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of 1,3-diphenylpropane-1,3-dione with hydrazine to form a pyrazole intermediate. This intermediate can then undergo further cyclization with a naphthyridine derivative under acidic or basic conditions to yield the final product .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis often involves the use of common organic solvents and reagents, such as ethanol, acetic acid, and various catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery, especially in targeting specific enzymes or receptors.
Medicine: Research has indicated that derivatives of this compound may possess anticancer, antimicrobial, and anti-inflammatory properties. These potential therapeutic applications are being explored in preclinical studies.
Wirkmechanismus
The mechanism of action of 1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of topoisomerase II, an enzyme involved in DNA replication, which could explain its potential anticancer activity .
Vergleich Mit ähnlichen Verbindungen
1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one can be compared with other similar heterocyclic compounds, such as:
Pyrazolo[3,4-d]thiazoles: These compounds also contain a pyrazole ring fused with another heterocycle and have shown various biological activities.
Pyrazolo[4,3-d]thiazines: Similar to pyrazolo[3,4-d]thiazoles, these compounds have a fused ring structure and are studied for their medicinal properties.
Benzimidazole derivatives: These compounds share structural similarities and are known for their broad spectrum of biological activities, including anticancer and antimicrobial effects.
The uniqueness of this compound lies in its specific fused ring system, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C25H16N4O |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
13,15-diphenyl-2,14,15,17-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,12(16),13-heptaen-11-one |
InChI |
InChI=1S/C25H16N4O/c30-23-19-15-17-11-7-8-14-20(17)26-24(19)27-25-21(23)22(16-9-3-1-4-10-16)28-29(25)18-12-5-2-6-13-18/h1-15H,(H,26,27,30) |
InChI-Schlüssel |
PVGAASPHCHCTPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(=O)C4=CC5=CC=CC=C5N=C4N3)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


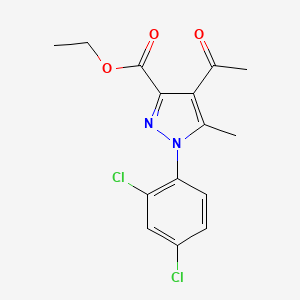
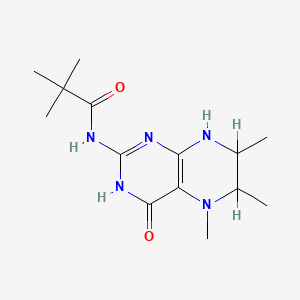
![6-[4-(Allyloxy)phenyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13377227.png)
![3-[(1-Methylimidazo[1,2-a]pyridin-1-ium-2-yl)methoxy]phenyl dimethylcarbamate](/img/structure/B13377230.png)
![4-amino-2,5-dioxo-3,6-dipropyl-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B13377233.png)
![3-hydroxy-1-isobutyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377238.png)
![14-Oxa-2,9,11,13,15,17-hexaazatetracyclo[8.7.0.0(3,8).0(12,16)]heptadeca-1(17),3(8),4,6,10,12,15-heptaene](/img/structure/B13377239.png)
![ethyl 13-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate](/img/structure/B13377242.png)

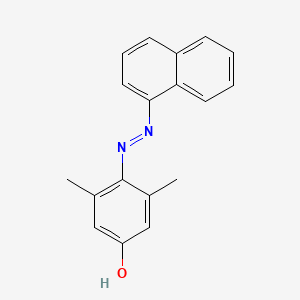

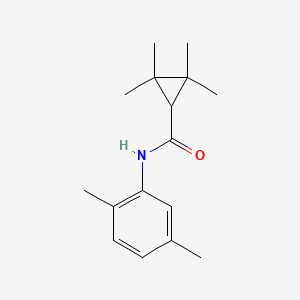
![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B13377273.png)
